molecular formula C21H33N5O2 B5373549 N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5373549
M. Wt: 387.5 g/mol
InChI Key: XOPDYLXQSTYKOT-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-52537, is a selective antagonist of the dopamine D4 receptor. It is a potential drug candidate for the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). In

Mechanism of Action

N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide selectively binds to the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these regions, which is thought to contribute to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release, this compound has also been shown to modulate other neurotransmitter systems, including serotonin and norepinephrine. This modulation may contribute to its therapeutic effects in various neurological disorders. This compound has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which reduces the risk of off-target effects. It also has a good pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, the synthesis of this compound can be complex and time-consuming, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to determine the efficacy of this compound in reducing drug-seeking behavior in humans. Another area of interest is the potential use of this compound in the treatment of ADHD. Further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the development of more efficient synthesis methods for this compound may allow for more widespread use of this compound in scientific research.

Synthesis Methods

The synthesis of N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-(acetylamino)ethyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyridine-4-carbaldehyde to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic effects on various neurological disorders. In animal models, this compound has been shown to improve cognitive function and reduce hyperactivity in ADHD models. It has also been shown to have antipsychotic effects in schizophrenia models. This compound has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(2-acetamidoethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-17(27)23-10-11-24-21(28)19-3-2-12-26(16-19)20-6-13-25(14-7-20)15-18-4-8-22-9-5-18/h4-5,8-9,19-20H,2-3,6-7,10-16H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPDYLXQSTYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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